molecular formula C33H42O18 B12294957 [4,5-diacetyloxy-6-phenylmethoxy-3-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate

[4,5-diacetyloxy-6-phenylmethoxy-3-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate

Cat. No.: B12294957
M. Wt: 726.7 g/mol
InChI Key: BDMTWMBGISDBOQ-UHFFFAOYSA-N
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Description

[4,5-diacetyloxy-6-phenylmethoxy-3-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate is a complex organic compound that belongs to the class of acetates This compound features multiple acetoxy groups, a phenylmethoxy group, and a complex oxane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4,5-diacetyloxy-6-phenylmethoxy-3-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate typically involves multi-step organic reactions. The process may start with the preparation of the oxane ring, followed by the introduction of acetoxy groups through acetylation reactions. The phenylmethoxy group can be introduced via etherification reactions. Each step requires specific reagents and conditions, such as the use of acetic anhydride for acetylation and strong acids or bases as catalysts.

Industrial Production Methods

In an industrial setting, the production of such complex compounds would involve large-scale reactors and precise control of reaction conditions. The use of automated systems for monitoring temperature, pressure, and pH levels is crucial to ensure high yield and purity. Solvent extraction, crystallization, and chromatography are common techniques used for purification.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylmethoxy group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can target the acetoxy groups, converting them back to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions can occur at the acetoxy groups, replacing them with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Catalysts: Sulfuric acid (H2SO4), hydrochloric acid (HCl).

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Hydroxylated compounds.

    Substitution: Compounds with new functional groups replacing acetoxy groups.

Scientific Research Applications

Chemistry

In chemistry, [4,5-diacetyloxy-6-phenylmethoxy-3-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate is studied for its reactivity and potential as a building block for more complex molecules.

Biology

In biological research, this compound may be explored for its interactions with enzymes and other biomolecules, potentially leading to the development of new biochemical tools.

Medicine

In medicine, derivatives of this compound could be investigated for their pharmacological properties, such as anti-inflammatory or antimicrobial activities.

Industry

In the industrial sector, this compound could be used in the synthesis of specialty chemicals, polymers, or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of [4,5-diacetyloxy-6-phenylmethoxy-3-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate would depend on its specific interactions with molecular targets. For instance, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and thus inhibiting the enzyme’s activity. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    [4,5-diacetyloxy-6-phenylmethoxy-3-[3,4,5-triacetyloxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate: Similar structure but with a hydroxymethyl group instead of an acetyloxymethyl group.

    [4,5-diacetyloxy-6-phenylmethoxy-3-[3,4,5-triacetyloxy-6-(methoxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate: Similar structure but with a methoxymethyl group instead of an acetyloxymethyl group.

Uniqueness

The uniqueness of [4,5-diacetyloxy-6-phenylmethoxy-3-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate lies in its specific arrangement of functional groups, which can impart distinct chemical and biological properties

Properties

IUPAC Name

[4,5-diacetyloxy-6-phenylmethoxy-3-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H42O18/c1-16(34)41-14-24-26(44-18(3)36)28(45-19(4)37)31(48-22(7)40)33(50-24)51-27-25(15-42-17(2)35)49-32(43-13-23-11-9-8-10-12-23)30(47-21(6)39)29(27)46-20(5)38/h8-12,24-33H,13-15H2,1-7H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDMTWMBGISDBOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OCC2=CC=CC=C2)OC(=O)C)OC(=O)C)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H42O18
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

726.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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